E-10-Hydroxynortriptyline is a significant metabolite of nortriptyline, a tricyclic antidepressant. This compound exhibits pharmacological properties similar to its parent drug, primarily influencing neurotransmitter levels in the brain. Understanding E-10-Hydroxynortriptyline's structure, synthesis, reactions, and applications is crucial for advancing research in medicinal chemistry and pharmacology.
E-10-Hydroxynortriptyline is derived from nortriptyline, which itself is a metabolite of amitriptyline. The classification of E-10-Hydroxynortriptyline falls under the category of tricyclic antidepressants, specifically as a hydroxylated derivative. Its systematic name reflects its structural features, indicating the presence of a hydroxyl group at the 10-position of the nortriptyline framework.
The synthesis of E-10-Hydroxynortriptyline can be achieved through several methods:
The synthesis often requires specific reaction conditions:
The molecular formula for E-10-Hydroxynortriptyline is , with a molecular weight of approximately 298.39 g/mol. The compound features a tricyclic structure characteristic of tricyclic antidepressants, with a hydroxyl group attached at the 10-position.
E-10-Hydroxynortriptyline can participate in various chemical reactions:
E-10-Hydroxynortriptyline primarily acts by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This mechanism increases their availability in the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms. The deuterated form allows for more precise tracking in biological systems, providing insights into its pharmacokinetics .
The melting point, boiling point, and specific heat capacity are critical for practical applications but require experimental determination for precise values.
E-10-Hydroxynortriptyline has several scientific uses:
E-10-Hydroxynortriptyline (E-10-OH-NT) emerged as a significant metabolite during investigations into the metabolic fate of the tricyclic antidepressants (TCAs) nortriptyline and amitriptyline in the late 20th century. Early pharmacokinetic studies in the 1970s–1980s revealed that plasma concentrations of 10-hydroxymetabolites frequently exceeded those of the parent drug nortriptyline in treated patients, suggesting a possible therapeutic role beyond mere detoxification [2] [9]. Bertilsson and colleagues first characterized the stereospecific formation of this metabolite, linking its production to the polymorphic cytochrome P450 enzyme CYP2D6—a landmark discovery in understanding interindividual variability in TCA response [7] [9]. This metabolite’s identification fundamentally altered the interpretation of nortriptyline’s biological effects, as earlier studies attributing effects solely to the parent compound required re-evaluation in light of E-10-OH-NT’s bioactivity [9].
E-10-Hydroxynortriptyline (Chemical Formula: C₁₉H₂₁NO; Molecular Weight: 279.38 g/mol; CAS Registry Number: 47132-16-1) is a stereospecific mono-hydroxylated derivative of nortriptyline [3] [4]. The "E" designation refers to the trans configuration of the hydroxyl group relative to the dibenzocycloheptene ring system, a structural feature critical for its biological activity and distinguishing it from the less prevalent Z-isomer [2] [4]. The hydroxyl group at carbon 10 enhances the molecule’s polarity compared to nortriptyline, reducing its logP (partition coefficient) and influencing its distribution and clearance kinetics [3] [8]. Spectroscopic analyses (including NMR and mass spectrometry) confirm the trans orientation and planarity of the hydroxyl group, which facilitates glucuronide conjugation—the primary elimination pathway [3] [4].
Table 1: Structural and Physicochemical Properties of E-10-Hydroxynortriptyline
Property | Value |
---|---|
Chemical Formula | C₁₉H₂₁NO |
Molecular Weight | 279.38 g/mol |
CAS Number | 47132-16-1 |
Isomeric Configuration | trans (E) |
Primary Elimination Route | Glucuronidation (hepatic/intestinal) |
Aqueous Solubility | 3.57 mg/mL (in water, at 60°C) |
E-10-OH-NT is the dominant oxidative metabolite of nortriptyline, formed via CYP2D6-mediated hydroxylation. In extensive metabolizers (EMs) of CYP2D6, plasma concentrations of E-10-OH-NT consistently exceed those of nortriptyline, with metabolite-to-parent ratios often >1 [2] [6]. This metabolic relationship extends to amitriptyline therapy, as nortriptyline itself is the primary active metabolite of amitriptyline, making E-10-OH-NT a secondary metabolite in amitriptyline-treated patients [5] [10]. The reaction exhibits high stereoselectivity: CYP2D6 preferentially generates the (–)-enantiomer of E-10-OH-NT, which possesses greater norepinephrine reuptake inhibition potency than its (+)-counterpart [2] [9]. Genetic polymorphisms critically regulate this step; CYP2D6 poor metabolizers (PMs) produce minimal E-10-OH-NT, while ultrarapid metabolizers (UMs) generate exceptionally high levels, contributing to variable clinical outcomes [7] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8